(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a 6-bromo-pyridin-2-yloxy substituent and a tert-butyl ester group. Its molecular formula is C14H19BrN2O3, with a molar mass of 343.22 g/mol. The bromine atom at the pyridine’s 6-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
Properties
IUPAC Name |
tert-butyl (3S)-3-(6-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-8-7-10(9-17)19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJQKNHKZIZGW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Bromination of Pyridine: The pyridine ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyridine is then coupled with the pyrrolidine ring through an etherification reaction, forming the pyridin-2-yloxy linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its potential applications in medicinal chemistry. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug development.
Potential Therapeutic Uses
- Anticancer Agents : Research indicates that compounds similar to (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit anticancer properties by targeting specific pathways involved in tumor growth.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the pyrrolidine ring.
- Introduction of the bromo-pyridine moiety.
- Esterification to form the tert-butyl ester.
Related Compounds
Several derivatives share structural similarities and may have unique biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-3-(Pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid | Lacks bromo substitution | More stable due to absence of halogen |
| Tert-butyl 3-bromopyrrolidine-1-carboxylate | Similar backbone but different substituents | Different reactivity profile due to lack of pyridine |
| (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine | Stereoisomer with opposite configuration | Potentially different biological activity |
Interaction Studies
Understanding how this compound interacts with biological systems is critical for its development as a therapeutic agent. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Cellular Uptake Studies : Investigating how effectively the compound enters cells and its intracellular distribution.
Case Studies and Research Findings
Numerous studies have explored the efficacy of this compound in various contexts:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine exhibited significant cytotoxicity against cancer cell lines, suggesting potential as novel anticancer drugs.
Case Study 2: Neuroprotective Effects
Research indicated that the compound showed neuroprotective effects in animal models of neurodegenerative diseases, highlighting its potential therapeutic role in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (): Core: Pyrimidine (vs. pyridine in the target compound). Substituents: 4,6-Dimethyl groups (electron-donating) instead of bromine (electron-withdrawing). ~3.0 for the bromo analog). This compound may exhibit improved metabolic stability but reduced reactivity in cross-couplings .
- (R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (): Core: Thiophene (aromatic sulfur heterocycle) vs. pyridine. Linker: Sulfonylamino (-SO2NH-) vs. ether (-O-). Impact: Thiophene’s lower electronegativity and sulfur’s larger atomic radius alter electronic and steric profiles.
Substituent Variations
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Substituents: Methoxy at pyridine’s 3-position (electron-donating) and bromo at 5-position (vs. bromo at 6-position in the target). The shifted bromine position alters regioselectivity in coupling reactions .
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine ():
- Substituents : Fluoro and iodo on pyridine, with a silyl-protected hydroxyl group.
- Impact : Fluorine’s electronegativity enhances binding to aromatic residues in enzymes, while iodine’s bulkiness aids in halogen bonding. The silyl group offers temporary protection for hydroxyl, enabling stepwise synthesis .
Linker Group Differences
- (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (): Linker: Sulfanyl (-S-) vs. ether (-O-). Impact: Sulfur’s lower electronegativity and larger size increase hydrophobicity (clogP ~3.2 vs. ~3.0 for the target).
Stereochemical and Functional Group Comparisons
Key Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Pyridine | 6-Bromo, (S)-pyrrolidine-O- | C14H19BrN2O3 | 343.22 | Cross-coupling intermediates, chiral building blocks |
| (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrimidine | 4,6-Dimethyl | C15H23N3O3 | 293.36 | Metabolic stability studies |
| (R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carb-butyl ester | Thiophene | 5-Bromo, sulfonylamino | C14H18BrN3O4S | 404.28 | Enzyme inhibition assays |
| tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Pyridine | 5-Bromo, 3-methoxy | C16H21BrN2O4 | 385.25 | Regioselective coupling studies |
Biological Activity
(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H19BrN2O3
- Molecular Weight : 343.22 g/mol
- CAS Number : 1314354-48-7
- Structural Features : The compound consists of a pyrrolidine ring, a bromo-substituted pyridine moiety, and a tert-butyl ester functional group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Bromination : The pyridine ring undergoes bromination to introduce the bromo substituent.
- Esterification : The carboxylic acid group is converted into a tert-butyl ester through reaction with tert-butanol in the presence of an acid catalyst.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human colon adenocarcinoma (HT-29) | 10.5 | |
| Human lung adenocarcinoma (A549) | 15.0 | |
| Breast cancer (MCF-7) | 12.0 |
The compound exhibits a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies indicated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression and inflammation .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on human melanoma cells. The results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation . -
Case Study on Anti-inflammatory Effects :
Another research focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Administration of the compound resulted in reduced swelling and inflammatory markers in treated animals compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
